Methyl imidazo[1,5-a]pyridine-6-carboxylate
Overview
Description
Methyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is part of the imidazo[1,5-a]pyridine family, which is known for its significant role in various pharmaceutical and agrochemical applications . This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylate ester group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl imidazo[1,5-a]pyridine-6-carboxylate typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of oxidizing agents .
Industrial Production Methods: Industrial production methods for this compound often utilize multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction environments to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl imidazo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,5-a]pyridines, which can have different functional groups depending on the reagents used .
Scientific Research Applications
Methyl imidazo[1,5-a]pyridine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of methyl imidazo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as antituberculosis agents.
Imidazo[4,5-b]pyridine: Used in the development of drugs like ambien and miroprofen.
Imidazo[4,5-c]pyridine: Another isomeric form with potential pharmaceutical applications.
Uniqueness: Methyl imidazo[1,5-a]pyridine-6-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
methyl imidazo[1,5-a]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-3-8-4-10-6-11(8)5-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBQQJSSJDOSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=NC=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440997 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139183-89-4 | |
Record name | Methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl imidazo[1,5-a]pyridine-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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